N-Formyl-1-aminopyrene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Derivatives Research
N-Formyl-1-aminopyrene is structurally defined by a pyrene (B120774) backbone—a polycyclic aromatic hydrocarbon consisting of four fused benzene (B151609) rings—attached to a formamide (B127407) group at the first position. ontosight.ai Its scientific identity is intrinsically linked to the field of PAH research. PAHs are a class of organic compounds that are widespread in the environment, and their derivatives are often formed through metabolic or environmental transformation processes.
The study of this compound is particularly relevant in the context of nitrated PAHs (NPAHs), which are environmental contaminants found in sources such as diesel engine emissions. iarc.frresearchgate.net Specifically, this compound is recognized as a metabolite of 1-nitropyrene (B107360) (1-NP), one of the most abundant NPAHs in the environment. researchgate.netnih.govtandfonline.comnih.gov The transformation of 1-nitropyrene into its various metabolites, including this compound, is a key area of investigation for understanding the chemical fate of PAHs. Research into these derivatives is crucial for tracking the pathways of environmental pollutants and identifying specific biomarkers of exposure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁NO fda.gov |
| Molecular Weight | 245.28 g/mol fda.gov |
| Chemical Class | Formamide, Pyrene Derivative ontosight.ai |
| Structure | Achiral fda.gov |
Historical Trajectories and Evolution of this compound Studies
The scientific literature on this compound began to emerge in the mid-1980s, driven by advancements in analytical techniques capable of identifying metabolites of environmental compounds.
A seminal 1986 study was among the first to identify this compound (also abbreviated as FAP) as a biotransformation product of 1-nitropyrene. nih.govtandfonline.com Using a semicontinuous culture system that simulates the human colonic lumen, researchers demonstrated that the intestinal microbiota could metabolize 1-nitropyrene into both 1-aminopyrene (B158619) (1-AP) and this compound. nih.govtandfonline.comresearchgate.net The identification was confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govtandfonline.com
Subsequent research in 1987 further elucidated the formation pathway in animal models, showing that the N-formylation of 1-aminopyrene (the nitroreduction product of 1-nitropyrene) was facilitated by the enzyme liver formamidase. nih.gov A 1990 study expanded on this by comparing the metabolism of 1-nitropyrene by intestinal microflora from humans, rats, and mice. iarc.frresearchgate.netnih.gov While 1-aminopyrene was the predominant metabolite across all species, this compound was consistently detected as a minor but significant product. researchgate.netnih.gov These foundational studies established the key metabolic pathways leading to the formation of this compound and highlighted the role of both microbial and enzymatic processes.
Table 2: Key Milestones in this compound Research
| Year | Key Finding | Primary Research Focus |
|---|---|---|
| 1986 | First identification of this compound as a metabolite of 1-nitropyrene. nih.govtandfonline.com | Biotransformation by human intestinal microbiota. nih.govtandfonline.com |
| 1987 | Identification of liver formamidase in the N-formylation of 1-aminopyrene to form this compound. nih.gov | Enzymatic formation in animal bodies. nih.gov |
| 1990 | Comparative study showing consistent formation of this compound across human, rat, and mouse intestinal microflora. researchgate.netnih.gov | Interspecies metabolic comparison. researchgate.netnih.gov |
Interdisciplinary Significance and Emerging Research Imperatives
Research on this compound holds significance across multiple scientific disciplines, from environmental science to analytical chemistry and materials science.
In environmental science and biochemistry , the compound serves as a specific biomarker for metabolic transformation of 1-nitropyrene. nih.govtandfonline.com Its detection can provide insights into the metabolic fate of this widespread environmental pollutant. Studies have quantified its formation relative to other metabolites; for instance, one study found that after 24 hours of exposure to 1-nitropyrene, this compound and 1-aminopyrene accounted for 20% and 80% of the total metabolism, respectively. nih.govtandfonline.com
In analytical chemistry , the need to detect and quantify trace amounts of PAH metabolites like this compound has driven the refinement of sensitive analytical methods. Techniques such as high-performance liquid chromatography (HPLC), often coupled with fluorescence or mass spectrometry detection, are essential for its analysis. nih.govtandfonline.comnih.gov
An emerging area of interest lies in chemical synthesis and materials science . While this compound itself has not been extensively developed for material applications, its core structure is of great interest. Pyrene derivatives are known for their unique fluorescent and electronic properties and are used as building blocks for functional π-systems in applications like fluorescent probes and organic light-emitting diodes (OLEDs). ontosight.ainih.govmun.ca The formyl group, a key feature of this molecule, is also a versatile functional group in organic synthesis. Research into other formyl-functionalized pyrenes, such as 1,3,6,8-tetrakis(4-formylphenyl)pyrene, has shown their utility in creating advanced materials like covalent organic frameworks (COFs) for ultrasensitive chemical sensors. researchgate.net This suggests a potential future research imperative to explore the synthetic utility and unique properties of this compound as a precursor for novel functional materials.
Table 3: Metabolic Products of 1-Nitropyrene in Intestinal Microflora
| Metabolite | Relative Percentage (Human Microflora) |
|---|---|
| 1-Aminopyrene | 93% researchgate.net |
| N-Acetyl-1-aminopyrene | 4.4% researchgate.net |
| This compound | 1.4% researchgate.net |
| Unknown Metabolites | ~1-3% researchgate.net |
Properties
CAS No. |
103915-43-1 |
|---|---|
Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-pyren-1-ylformamide |
InChI |
InChI=1S/C17H11NO/c19-10-18-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)17(13)16(11)12/h1-10H,(H,18,19) |
InChI Key |
YRRFNWAQLGOASH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O |
Other CAS No. |
103915-43-1 |
Synonyms |
N-formyl-1-aminopyrene NFAP |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Formyl 1 Aminopyrene
Direct Formylation Routes for the Synthesis of N-Formyl-1-aminopyrene
The most direct pathway to this compound involves the introduction of a formyl group (-CHO) onto the nitrogen atom of 1-aminopyrene (B158619). This transformation, known as N-formylation, is a fundamental reaction in organic synthesis. Various reagents and methodologies have been developed for this purpose, ranging from classical formylating agents to more modern, milder techniques. nih.gov
The reaction is fundamentally a nucleophilic acyl substitution, where the nucleophilic amino group of 1-aminopyrene attacks an electrophilic formyl carbon. The choice of formylating agent is crucial and can influence reaction conditions, yield, and purity of the final product. Recent advancements have focused on developing methods that are efficient, utilize inexpensive resources, and can be performed under mild or even solvent-free conditions. nih.gov One such advanced method is electroreductive formylation, which can generate aldehydes through the cleavage of C(sp³)–O bonds in activated alcohols and subsequent reaction with a formyl source like N,N-dimethylformamide (DMF). rsc.org
Common direct formylation strategies include:
Formic Acid: The simplest approach involves heating 1-aminopyrene with formic acid, often with a dehydrating agent to drive the reaction to completion.
Formic Acid Derivatives: Acetic formic anhydride (B1165640) or formyl esters can be used as more reactive formylating agents.
Vilsmeier-Haack Reagent: This reagent, typically generated in situ from DMF and phosphorus oxychloride, is a potent formylating agent suitable for N-formylation.
N-Formylamides: Reagents such as N-formylpiperidine or N,N-dimethylformamide itself can serve as formyl group donors, sometimes requiring specific activation or catalysts. orgsyn.org
| Formylating Agent | Typical Conditions | Notes |
|---|---|---|
| Formic Acid (HCOOH) | Reflux | Simplest method, may require dehydration. |
| Acetic Formic Anhydride | Room temperature or gentle heating | More reactive than formic acid. |
| N,N-Dimethylformamide (DMF) | High temperature or with activators (e.g., POCl₃) | Serves as both solvent and reagent in Vilsmeier-Haack formylation. rsc.org |
| N-Formylpiperidine | Requires activation (e.g., with butyllithium) | Effective for formylating nucleophiles. orgsyn.org |
Precursor-Based Synthetic Strategies from 1-Aminopyrene
Starting from the readily available precursor 1-aminopyrene, several synthetic strategies can be employed that involve its characteristic reactions. lookchem.comsigmaaldrich.com These methods often involve the formation of intermediates that are subsequently transformed or are themselves the target derivatives.
Condensation and Schiff Base Reactions
A prominent reaction of 1-aminopyrene is its condensation with aldehydes or ketones to form Schiff bases, also known as imines. nih.govekb.eg This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield a C=N double bond (azomethine group). ekb.eg While this does not directly produce this compound, it is a key transformation of the 1-aminopyrene precursor, leading to a wide array of derivatives with diverse applications, such as chemosensors and materials with unique photophysical properties. nih.govresearchgate.netresearchgate.net The synthesis is often straightforward, achieved by refluxing the reactants in a suitable solvent. beilstein-journals.org
For instance, reacting 1-aminopyrene with benzaldehyde (B42025) in refluxing toluene (B28343) with an acid catalyst yields N-Benzylidene-1-aminopyrene. lookchem.com
| 1-Aminopyrene | Carbonyl Compound | Resulting Schiff Base Derivative | Reference |
|---|---|---|---|
| Benzaldehyde | N-Benzylidene-1-aminopyrene | lookchem.com | |
| o-Vanillin | (E)-2-(((Pyren-1-yl)imino)methyl)-6-methoxyphenol | nih.gov | |
| 5-Bromo-2-thiophene carboxaldehyde | N-((5-bromothiophen-2-yl)methylene)pyren-2-amine | researchgate.net |
Nucleophilic Substitution Reactions
The mechanism involves two key steps:
Nucleophilic Attack: The nitrogen atom of 1-aminopyrene attacks the carbonyl carbon of the formylating agent, breaking the C=O pi bond and forming a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a leaving group. The stability of the leaving group is a critical factor in the reactivity of the formylating agent; good leaving groups are typically weak bases. rammohancollege.ac.in
Synthesis of this compound Derivatives and Analogs
Beyond the parent compound, significant research has focused on synthesizing derivatives and analogs with modified pyrene (B120774) cores or additional functional groups. These modifications are aimed at tuning the molecule's electronic, photophysical, or biological properties.
Advanced Strategies for Modified Pyrene Cores
Direct electrophilic substitution on the pyrene nucleus typically occurs at the 1, 3, 6, and 8 positions. rsc.org To access derivatives with less common substitution patterns (e.g., at the 2, 7, or 4 positions), indirect methods and advanced strategies are required. rsc.orgresearchgate.net
One of the most effective strategies is the Tetrahydropyrene (THPy) method . rsc.orgresearchgate.net This approach involves:
Reduction: Pyrene is first reduced to 4,5,9,10-tetrahydropyrene (B1329359) (THPy).
Substitution: The reactivity of the THPy core is shifted, allowing for electrophilic aromatic substitution to occur at the 2 and 7 positions.
Re-aromatization: The substituted THPy is then dehydrogenated (oxidized) back to the fully aromatic pyrene system, yielding 2- or 2,7-substituted pyrene derivatives.
Other advanced strategies include transannular ring closures of epa.govepa.govmetacyclophanes and cyclizations of biphenyl (B1667301) intermediates, which can create the pyrene ring system with a predefined substitution pattern. rsc.orgresearchgate.net
| Strategy | Description | Outcome | Reference |
|---|---|---|---|
| THPy Method | Reduction of pyrene to tetrahydropyrene, followed by substitution and re-aromatization. | Allows access to 2- and 2,7-substituted pyrene derivatives. | rsc.orgresearchgate.net |
| Transannular Ring Closure | Cyclization of epa.govepa.govmetacyclophane derivatives to form the pyrene core. | Yields dihydropyrenes which can be oxidized to substituted pyrenes. | rsc.org |
| Palladium-Catalyzed Arylation | Direct arylation of the pyrene K-region (4,5-positions) using palladium catalysis. | Provides a route to 4- and 4,5-substituted pyrenes. | researchgate.net |
Functional Group Introduction and Derivatization
Introducing additional functional groups onto the this compound scaffold can be achieved either by building up from an already functionalized pyrene or by modifying a pyrene precursor. The THPy method is particularly useful here, as intermediates like 2-acetyl-THPy can be transformed into a variety of other groups. rsc.org
Furthermore, biological pathways can be harnessed for synthesis. The biotransformation of 1-nitropyrene (B107360) by human intestinal microbiota first produces 1-aminopyrene, which is then subsequently formylated to yield this compound. nih.govtandfonline.com This represents a synthetic route where a nitro group is effectively converted to a formamido group via an amino intermediate. This pathway highlights how a functional group (nitro) can be introduced first, followed by transformations to yield the desired formylated product. nih.govtandfonline.com
Elucidation of Reaction Mechanisms Involving N Formyl 1 Aminopyrene
Biotransformation Pathways and Metabolomic Investigations
N-Formyl-1-aminopyrene is a significant metabolite of 1-nitropyrene (B107360), a nitropolycyclic aromatic hydrocarbon (nitro-PAH) recognized as an environmental pollutant and potent mutagen. nih.govnih.gov The transformation occurs within biological systems, particularly through the action of microbial communities.
The conversion of 1-nitropyrene into this compound is prominently carried out by the microbial populations residing in the mammalian gut. Studies utilizing a semicontinuous culture system that mimics the human colonic lumen have demonstrated that the intestinal microbiota metabolizes 1-nitropyrene into two main products: 1-aminopyrene (B158619) and this compound. nih.govnih.gov
Initial metabolic activity shows that 1-aminopyrene is the predominant metabolite. In one study, 24 hours after the introduction of 1-nitropyrene, this compound accounted for 20% of the total metabolism, while 1-aminopyrene accounted for the remaining 80%. nih.govnih.gov This biotransformation pathway is considered a potential detoxification mechanism, as both 1-aminopyrene and this compound have been shown to be nonmutagenic in Salmonella typhimurium TA98. nih.govnih.gov
The biotransformation of 1-nitropyrene is primarily an enzymatic reduction process. The initial and critical step in the metabolic activation of 1-nitropyrene is nitroreduction. researchgate.net This pathway involves the reduction of the nitro group (-NO₂) to form intermediates such as 1-nitrosopyrene (B1218456) and N-hydroxy-1-aminopyrene. researchgate.net These reactions are catalyzed by enzymes known as nitroreductases. nih.gov In mammalian systems, enzymes like xanthine (B1682287) oxidase have been shown to catalyze the nitroreduction of 1-nitropyrene. The resulting reactive intermediate, presumed to be N-hydroxy-1-aminopyrene, is capable of binding to DNA to form adducts, which is a key mechanism of its mutagenicity. While this pathway is central to the formation of DNA adducts, it is also the foundational step that precedes the formation of the more stable metabolites, 1-aminopyrene and subsequently this compound, within microbial systems.
Biological systems, particularly microbial communities, can adapt their metabolic processes in response to chronic exposure to xenobiotics like 1-nitropyrene. Research has shown a significant shift in the metabolic output of human intestinal microbiota following prolonged exposure to 1-nitropyrene. nih.govnih.gov
After 10 days of continuous exposure, the metabolic profile changes dramatically. The production of this compound increases to become the dominant metabolite, accounting for 66% of the total biotransformation, while 1-aminopyrene production decreases to 34%. nih.govnih.gov This shift strongly suggests a metabolic adaptation by the microbial community, favoring the pathway that leads to the formylated compound over the simple reduction to an amine. This adaptation highlights the dynamic response of biological systems to persistent environmental pollutants.
Table 1: Metabolic Shift in 1-Nitropyrene Metabolism by Human Intestinal Microbiota This interactive table shows the change in the percentage of total metabolites produced after initial and chronic exposure to 1-nitropyrene, based on data from studies of human intestinal microbiota. nih.govnih.gov
| Exposure Duration | % 1-Aminopyrene | % this compound |
| Initial (24 hours) | 80% | 20% |
| Chronic (10 days) | 34% | 66% |
Photochemical Transformation and Degradation Pathways of this compound
The study of how chemical compounds transform and degrade under the influence of light is crucial for understanding their environmental persistence and fate.
While the photochemical transformation of related amino-PAHs has been investigated, detailed scientific studies focusing specifically on the UVA light-induced photoreactions and degradation products of this compound are not extensively documented in the reviewed literature. The specific reaction pathways and the identity of photoproducts resulting from the irradiation of this compound remain an area requiring further research.
The kinetics of photochemical reactions are often influenced by various environmental factors, such as the presence of radical scavengers, pH, and the composition of the solvent medium. However, specific data on how these environmental factors influence the photochemical kinetics of this compound are not available in the current body of scientific literature. Understanding these influences is essential for predicting the compound's stability and persistence in environments exposed to sunlight.
Intramolecular and Intermolecular Reaction Pathways of this compound Derivatives
The reaction pathways of this compound and its derivatives are dictated by the interplay between the electron-rich pyrene (B120774) core and the electronic properties of the N-formyl substituent. While specific research on the reaction mechanisms of this compound is limited, its reactivity can be predicted based on established principles of organic chemistry, particularly the behavior of N-aryl amides and polycyclic aromatic hydrocarbons.
Intramolecular Reaction Pathways
Intramolecular reactions of this compound derivatives typically involve the cyclization of a side chain attached to the formyl or amino group onto the pyrene ring. These reactions are often promoted by acid catalysis or photochemical activation.
One plausible intramolecular reaction is an acid-catalyzed cyclization, analogous to the Bischler-Napieralski reaction. For a derivative of this compound bearing an appropriate side chain, treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) could induce an electrophilic attack of the activated amide on the pyrene ring. The regioselectivity of this cyclization would be influenced by the directing effect of the formamido group and the inherent reactivity of the pyrene nucleus. The most reactive positions for electrophilic substitution on the pyrene ring are the 1, 3, 6, and 8 positions. rsc.orglboro.ac.uknih.gov Given that the substituent is at the 1-position, intramolecular attack is most likely to occur at the adjacent 2-position or the more distant 8-position, depending on the length and nature of the cyclizing chain.
Photocyclization represents another potential intramolecular pathway. Aromatic amides can undergo photochemical reactions, and the pyrene moiety is a well-known chromophore. nih.govresearchgate.netresearchgate.net For instance, an this compound derivative with an unsaturated side chain could undergo a light-induced [2+2] cycloaddition or an electrocyclization reaction, leading to the formation of novel polycyclic structures. The efficiency and regioselectivity of such reactions would depend on the excited state properties of the molecule and the geometric constraints of the side chain.
Below is a hypothetical data table illustrating potential intramolecular cyclization reactions of this compound derivatives.
Table 1: Hypothetical Intramolecular Cyclization Reactions of this compound Derivatives
| Derivative | Reaction Type | Conditions | Expected Product(s) | Predicted Yield (%) |
| N-(1-pyrenyl)-N-formyl-2-phenylethylamine | Acid-catalyzed cyclization | POCl₃, heat | Dihydroisoquinoline-fused pyrene | 65 |
| N-(1-pyrenyl)-N-formylallylamine | Photochemical [2+2] cycloaddition | UV light, acetone | Cyclobutane-fused pyrene derivative | 40 |
| N-(1-pyrenyl)-N-formyl-3-butenylamine | Acid-catalyzed hydroarylation | H₂SO₄ | Tetrahydropyridine-fused pyrene | 55 |
Intermolecular Reaction Pathways
Intermolecular reactions of this compound would involve interactions with other reagents at either the N-formyl group or the pyrene ring. The N-H proton of the formamido group is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.
The pyrene ring, although deactivated by the formamido group, can still undergo electrophilic aromatic substitution with strong electrophiles. The formamido group is expected to direct incoming electrophiles to the ortho (2-position) and para (6- and 8-positions) positions. The relative distribution of these isomers would depend on the steric bulk of the electrophile and the reaction conditions. For example, nitration or halogenation would likely yield a mixture of 2-, 6-, and 8-substituted products.
Furthermore, the pyrene system can participate in intermolecular cycloaddition reactions. For example, a Diels-Alder reaction with a suitable dienophile could occur at the most reactive "K-region" (the 4,5- and 9,10-bonds) of the pyrene core, although the conditions for such a reaction would likely need to be forcing due to the aromaticity of the pyrene system.
The following table presents some plausible intermolecular reactions of this compound.
Table 2: Hypothetical Intermolecular Reactions of this compound
| Reaction Type | Reagent | Conditions | Expected Product(s) | Predicted Yield (%) |
| N-Alkylation | Methyl iodide, NaH | DMF, 25°C | N-Methyl-N-formyl-1-aminopyrene | 85 |
| Nitration | HNO₃, H₂SO₄ | 0°C | Mixture of 2-, 6-, and 8-nitro-N-formyl-1-aminopyrene | 70 |
| Bromination | Br₂, FeBr₃ | CH₂Cl₂, 25°C | Mixture of 2-, 6-, and 8-bromo-N-formyl-1-aminopyrene | 75 |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | CS₂, 0°C | Mixture of 6- and 8-acetyl-N-formyl-1-aminopyrene | 50 |
Advanced Spectroscopic Characterization and Structural Analysis of N Formyl 1 Aminopyrene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structure. For N-Formyl-1-aminopyrene, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of all atoms.
In a related N-formyl compound, the introduction of a formyl group at a secondary amine resulted in the disappearance of the secondary amine proton signal and the appearance of new proton and carbon signals characteristic of the formyl group nih.gov. Specifically, new proton signals were observed at chemical shifts of 7.85/7.75 ppm, and new carbon signals appeared at 163.25/162.99 ppm nih.gov. The DEPT-135 spectrum confirmed that the new carbon signal corresponds to a formyl CH group nih.gov.
The ¹³C NMR spectrum would display signals for the 16 carbons of the pyrene (B120774) ring and a distinct signal for the carbonyl carbon of the formyl group, anticipated to be in the region of 160-165 ppm nih.gov.
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H | ~7.8 - 8.5 | Aromatic protons on the pyrene ring |
| ¹H | > 8.0 | Formyl proton (-CHO) |
| ¹H | Variable | Amide proton (-NH) |
| ¹³C | ~120 - 135 | Aromatic carbons of the pyrene ring |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., HRMS, ESI-MS, MALDI-TOF)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₁₇H₁₁NO.
The molecular ion peak ([M]⁺) for the parent compound, 1-aminopyrene (B158619) (C₁₆H₁₁N), is observed at m/z 217 nih.gov. The introduction of a formyl group (-CHO) adds 28 atomic mass units. Therefore, the molecular ion peak for this compound is expected at m/z 245.
The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule. For this compound, a primary fragmentation would likely be the loss of the formyl group (CHO), resulting in a significant fragment ion at m/z 216. Another possible fragmentation is the loss of carbon monoxide (CO) from the molecular ion, leading to a fragment at m/z 217, which corresponds to the molecular ion of 1-aminopyrene. The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group libretexts.org.
Table 2: Expected Mass Spectrometry Data for this compound
| m/z | Assignment | Notes |
|---|---|---|
| 245 | [M]⁺ | Molecular ion |
| 217 | [M - CO]⁺ | Loss of carbon monoxide |
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FT-IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit distinct absorption bands confirming its structure.
A key feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group, typically appearing in the region of 1650-1700 cm⁻¹ masterorganicchemistry.com. The N-H stretching vibration of the secondary amide would be observed as a sharp peak around 3300 cm⁻¹ masterorganicchemistry.comvscht.cz. The aromatic C-H stretching vibrations of the pyrene ring are expected to appear just above 3000 cm⁻¹, while the C-H stretches of the formyl group are typically seen as one or two bands of moderate intensity in the region of 2830-2695 cm⁻¹ vscht.cz. Aromatic C=C stretching vibrations will produce bands in the 1400-1600 cm⁻¹ region vscht.cz.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H | ~3300 | Stretching |
| Aromatic C-H | >3000 | Stretching |
| Formyl C-H | ~2830-2695 | Stretching |
| C=O (Amide I) | ~1650-1700 | Stretching |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The parent compound, 1-aminopyrene, exhibits characteristic absorption peaks. The UV-Vis spectrum of 1-aminopyrene shows distinct absorption bands, and the introduction of a formyl group to the amino group is expected to cause a shift in the absorption maxima (λmax) due to its electron-withdrawing nature, which alters the electronic distribution within the pyrene chromophore researchgate.net.
Fluorescence Emission Spectroscopy and Quantum Yield Analysis
Fluorescence spectroscopy reveals the emission properties of a molecule after it has been excited by absorbing light. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process uci.edu. The synthesis and fluorescence of N-substituted 1-aminopyrenes have been studied, and it has been found that the fluorescence quantum yield is dependent on both the structure of the substituent and the polarity of the solvent researchgate.net. It is anticipated that the N-formyl group will influence the fluorescence properties of the pyrene core. The quantum yield gives the probability that the excited state will be deactivated by fluorescence rather than by other non-radiative pathways uci.edu.
Fluorescence Anisotropy Measurements for Excited State Dynamics
Fluorescence anisotropy provides information about the size, shape, and rotational mobility of a fluorescent molecule in solution cam.ac.ukwikipedia.org. It is based on the principle of photoselective excitation of fluorophores by polarized light cam.ac.uk. For molecules containing the 1-aminopyrene chromophore, fluorescence anisotropy measurements have been used to understand the nature of electronic excited states and relaxation pathways nih.gov. It is proposed that the lowest excited state from which fluorescence occurs is localized on a single aminopyrene moiety nih.gov. Such measurements on this compound could reveal insights into its excited-state dynamics and how the formyl group affects the rotational diffusion of the molecule.
Computational Chemistry and Theoretical Modeling of N Formyl 1 Aminopyrene Systems
Density Functional Theory (DFT) Applications for Electronic Structure Elucidation
Currently, there are no specific DFT studies available in the public domain that focus on the electronic structure of N-Formyl-1-aminopyrene.
HOMO-LUMO Energy Gap Calculations
No published data exists for the calculated HOMO-LUMO energy gap of this compound.
Molecular Geometry Optimization
Specific optimized molecular geometry parameters for this compound from computational studies are not available.
Excited State Calculations and Photophysical Property Prediction
There are no dedicated excited state calculations or predictions of the photophysical properties of this compound in the reviewed literature.
Mechanistic Insights from Computational Reaction Pathway Analysis
Computational analyses of the reaction pathways involving this compound have not been reported.
Charge Transfer (CT) and Electronic Delocalization Studies
Specific studies on charge transfer and electronic delocalization for this compound are absent from the scientific literature.
Advanced Applications of N Formyl 1 Aminopyrene in Chemical Science
Development of Fluorescent Probes and Chemosensors
The unique photophysical properties of the pyrene (B120774) moiety, such as its high fluorescence quantum yield, long fluorescence lifetime, and propensity for excimer formation, make it an exceptional scaffold for the development of fluorescent probes and chemosensors. nih.gov The N-Formyl-1-aminopyrene structure combines this sensitive fluorophore with a functional group capable of specific interactions, paving the way for advanced sensing applications.
Strategies for Chemoselective and Enantioselective Recognition
The design of fluorescent probes for chemoselective and enantioselective recognition hinges on creating a specific and high-fidelity interaction between the probe and the analyte, which translates into a measurable change in the fluorescence signal. For pyrene-based probes, this is often achieved by strategically positioning a recognition site (a receptor) close to the pyrene fluorophore.
Chemoselective Recognition: Chemoselectivity is achieved by incorporating binding sites that have a high affinity for a specific analyte. The interaction, which can be a covalent bond formation or a non-covalent interaction like hydrogen bonding or metal coordination, alters the electronic environment of the pyrene core. This change can modulate the fluorescence through mechanisms such as Photoinduced Electron Transfer (PET), Photoinduced Charge Transfer (PCT), or Aggregation-Induced Emission (AIE). rsc.org For example, a pyrene derivative can be functionalized with a Schiff base to selectively detect metal ions like Cu²⁺, where the coordination of the ion to the receptor quenches or enhances the fluorescence. rsc.orgmdpi.comresearchgate.net
Enantioselective Recognition: For a probe to distinguish between enantiomers (chiral molecules that are mirror images of each other), the probe itself must be chiral. This is often accomplished by using chiral macrocycles or by incorporating a chiral unit, such as 1,1'-binaphthol (BINOL), into the probe's structure. researchgate.net The strategy involves creating a chiral cavity or environment where one enantiomer of the analyte fits better than the other. This differential interaction leads to a discernible difference in the fluorescence response. For instance, a BINOL-based chiral diketone sensor showed a significant fluorescence enhancement for one enantiomer of a chiral amino alcohol while the other enantiomer produced only a minimal response.
While specific research on this compound for enantioselective recognition is not extensively documented, the principles remain applicable. The formyl and amino groups could serve as hydrogen bonding sites within a chiral pocket designed to selectively bind specific chiral analytes, leading to changes in the pyrene monomer or excimer emission.
Design of Fluorescent Ligands for N-Formyl Peptide Receptors (FPRs)
N-Formyl Peptide Receptors (FPRs) are a class of G protein-coupled receptors (GPCRs) crucial to the innate immune system. whiterose.ac.ukfrontiersin.org They recognize N-formylated peptides, such as those originating from bacteria or damaged mitochondria, and initiate a chemotactic response to guide leukocytes to sites of infection or inflammation. whiterose.ac.uknih.govnih.gov The development of fluorescent ligands for FPRs is a valuable tool for studying receptor expression, pharmacology, and cellular trafficking. whiterose.ac.uk
The design of such ligands involves conjugating a known FPR agonist or antagonist with a fluorophore. The N-formyl group is critical for recognition by FPR1, the primary high-affinity receptor for N-formyl peptides. frontiersin.orgnih.gov The prototypical ligand for FPR1 is the N-formylated tripeptide N-formyl-Met-Leu-Phe (fMLF). frontiersin.orgnih.gov
In this context, this compound can be conceptualized as a fluorescent pharmacophore. The "N-formyl" group provides the key interaction for receptor binding, while the "1-aminopyrene" moiety serves as the fluorescent reporter. By incorporating this or similar pyrene-based structures into peptide sequences known to bind FPRs, researchers can create high-affinity fluorescent probes. These probes allow for the direct visualization and quantification of FPRs on living cells using techniques like flow cytometry and fluorescence microscopy. nih.gov
Table 1: Representative Ligands for N-Formyl Peptide Receptors (FPRs)
| Ligand Representative | Structure/Sequence | Selectivity |
| fMLF | formyl-Met-Leu-Phe | FPR1 > FPR2 |
| PSMα peptide | formyl-MGIIAGIIKFIKGLIEKFTGK | FPR2 > FPR1 |
| fMMYALF | formyl-Met-Met-Tyr-Ala-Leu-Phe | FPR1, FPR2 |
| WK(FL)YMVm | Fluorescent W-peptide ligand | Cross-reactive for FPR/FPRL1 |
This table is based on data from multiple sources. nih.govnih.gov
Integration in Biosensor Applications
The high sensitivity and environmentally responsive fluorescence of pyrene derivatives make them ideal candidates for integration into biosensors. mdpi.com These sensors can be designed to detect a wide range of biological analytes, including metal ions, nucleic acids, proteins, and small molecules. nih.govnih.gov
The integration of this compound into biosensors can follow several established strategies:
"Turn-on" or "Turn-off" Probes: The probe can be designed to be non-fluorescent or weakly fluorescent in its free state. Upon binding to the target analyte, a conformational change or chemical reaction can occur that "turns on" the pyrene fluorescence. Conversely, a "turn-off" sensor's fluorescence is quenched upon analyte binding. mdpi.com
Ratiometric Sensing: Pyrene's ability to form excimers (excited-state dimers) provides a powerful tool for ratiometric sensing. acs.org In this approach, the ratio of monomer emission to excimer emission is measured. This ratio can be more reliable than single-intensity measurements as it is less susceptible to fluctuations in probe concentration or excitation intensity. For example, a probe could be designed where analyte binding forces two pyrene units into close proximity, leading to an increase in excimer emission and a corresponding decrease in monomer emission. acs.org
Bioimaging: Pyrene-based probes have been successfully used for in vivo imaging in organisms like zebrafish and Caenorhabditis elegans to trace the distribution of specific analytes. nih.gov The N-formyl group on this compound could potentially be used to target specific cellular components or processes for imaging applications.
This compound in Advanced Materials Science Research
The rigid, planar, and electron-rich structure of the pyrene core makes it a valuable building block for a variety of advanced materials. nih.govuky.eduresearchgate.net Its excellent photophysical properties and charge-carrying capabilities are particularly advantageous in optoelectronics and energy storage applications. uky.eduresearchgate.net
Integration in Optoelectronic Materials (e.g., OLEDs, Field-Effect Transistors)
Pyrene and its derivatives are widely employed in organic electronics due to their high charge carrier mobility and strong blue-light emission. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Pyrene-based materials can function as emitters in the emissive layer of OLEDs. nih.gov The emission color and efficiency can be fine-tuned by chemical modification of the pyrene core. researchgate.net The formyl and amino groups of this compound could act as electron-withdrawing and electron-donating groups, respectively, potentially shifting the emission wavelength and influencing the material's charge-transport properties.
Organic Field-Effect Transistors (OFETs): The ability of pyrene molecules to self-assemble into ordered stacks through π-π interactions is crucial for efficient charge transport in the semiconductor layer of OFETs. uky.edu This molecular packing allows for the delocalization of charge carriers across multiple molecules, leading to high mobility. Asymmetric pyrene derivatives have been synthesized to control this packing and optimize FET characteristics. rsc.org The specific substitution pattern of this compound would influence its solid-state packing and, consequently, its performance as a semiconductor in an OFET. uky.edu Some pyrene derivatives have also been used in organic light-emitting field-effect transistors (OLEFETs), which combine the switching function of a transistor with the light-emitting capability of an OLED. mdpi.com
Conjugated Microporous Polymers (CMPs) for Energy Storage
Conjugated microporous polymers (CMPs) are a class of materials that merge extended π-conjugation with a robust, porous structure. researchgate.net These features make them highly promising for energy storage applications, such as in supercapacitors and lithium-ion batteries. ccspublishing.org.cn
Pyrene is an excellent building block for CMPs due to its planar, rigid structure, which contributes to the formation of a stable and porous framework. ccspublishing.org.cnnsysu.edu.twacs.org The extended π-system of pyrene facilitates charge transport throughout the polymer network, which is essential for electrochemical performance. ccspublishing.org.cn
When incorporated into CMPs for energy storage, pyrene-based units offer several advantages:
High Surface Area: The microporous nature of pyrene-based CMPs provides a large surface area for electrolyte ion accessibility, which is crucial for high capacitance in supercapacitors. ccspublishing.org.cn For example, a pyrene-based CMP (PyDB) synthesized from tetrabromopyrene showed a high Brunauer-Emmett-Teller (BET) specific surface area of 1283 m²·g⁻¹. ccspublishing.org.cn
Redox Activity: The pyrene unit itself is redox-active. Furthermore, functional groups can be added to enhance the redox capacity of the material. Pyrene-4,5,9,10-tetraone, for instance, has been used to create carbonyl-rich CMPs that exhibit high specific capacitance. nsysu.edu.twacs.orgrsc.org
Excellent Stability: The strong covalent bonds and crosslinked nature of CMPs make them insoluble in common electrolytes and thermally stable, leading to excellent cycling stability in energy storage devices. ccspublishing.org.cn Pyrene-based CMPs have demonstrated high capacitance retention over thousands of cycles. rsc.orgdigitellinc.com
Table 2: Performance of Pyrene-Based Conjugated Microporous Polymers in Energy Storage
| Polymer Name | Application | Key Performance Metric |
| PyDB (cathode) | Lithium-Ion Battery | 163 mAh·g⁻¹ discharge capacity at 50 mA·g⁻¹ |
| PyDB (anode) | Lithium-Ion Battery | 495 mAh·g⁻¹ capacity at 50 mA·g⁻¹ |
| BC-PT | Supercapacitor | 373 F g⁻¹ specific capacitance at 1.0 A g⁻¹ |
| P-PT-CMP | Supercapacitor | 400 F g⁻¹ specific capacitance |
| Py-pAzo-CMP | Supercapacitor | 142 F g⁻¹ capacitance at 1 A g⁻¹ |
This table compiles data from multiple research sources. ccspublishing.org.cnacs.orgrsc.orgdigitellinc.com
The incorporation of this compound as a monomer in CMP synthesis could introduce additional nitrogen and oxygen heteroatoms, potentially enhancing the material's pseudocapacitive properties and surface interactions with electrolyte ions.
Role in Nanomaterials and Nanotechnology Applications
The pyrene moiety of this compound serves as a versatile anchor for the functionalization of various nanomaterials, a critical aspect in the advancement of nanotechnology. While specific studies focusing exclusively on this compound are emerging, the extensive research on other pyrene derivatives provides a strong basis for understanding its potential. The large, planar aromatic surface of the pyrene core facilitates strong, non-covalent π-π stacking interactions with the surfaces of carbon-based nanomaterials such as graphene, graphene oxide, and carbon nanotubes. This interaction is a cornerstone of "molecular Lego" or bottom-up approaches in nanotechnology, allowing for the precise assembly of functional molecules onto nanomaterial surfaces without disrupting their intrinsic electronic and mechanical properties.
The formyl group on the aminopyrene introduces a polar functional group that can influence the solubility and dispersibility of the functionalized nanomaterials in various solvents. Furthermore, the amine group, protected by the formyl group, can be deprotected to allow for further covalent modification, opening avenues for the development of multifunctional nanomaterials. For instance, pyrene-functionalized gold nanoparticles have been synthesized and explored for various biomedical applications, including drug delivery and bioimaging nih.govmdpi.comsigmaaldrich.com. The presence of the N-formyl group could offer a handle for stimuli-responsive drug release or for conjugation to biological targeting moieties.
The integration of this compound onto nanomaterials can impart novel optical and electronic properties. The inherent fluorescence of the pyrene core can be harnessed for sensing and imaging applications. When anchored to a nanomaterial, the fluorescence properties may be modulated by the nanomaterial's electronic structure, leading to the development of sophisticated sensors.
Supramolecular Chemistry and Architectures Involving this compound Conjugates
Host-Guest Interactions and Recognition
The field of supramolecular chemistry explores the intricate dance of molecules as they recognize and bind to one another through non-covalent interactions. Within this realm, this compound and its derivatives are intriguing guest molecules due to their distinct structural and electronic features. The pyrene unit, with its extended π-system, can readily participate in host-guest complexation with various macrocyclic hosts.
Cyclodextrins, which are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are particularly effective hosts for pyrene and its derivatives. The hydrophobic pyrene moiety can be encapsulated within the cyclodextrin (B1172386) cavity in aqueous solutions, driven by the hydrophobic effect nih.govfrontiersin.orgreddit.comnih.govnih.govsci-hub.se. The formyl and amino groups on the pyrene ring can protrude from the cavity, providing sites for further interaction and recognition. The size of the cyclodextrin cavity (α-, β-, or γ-cyclodextrin) plays a crucial role in the stability and geometry of the inclusion complex.
Beyond cyclodextrins, other macrocyclic hosts such as calixarenes and cucurbiturils can also form stable host-guest complexes with pyrene derivatives. The binding is typically driven by a combination of hydrophobic interactions, van der Waals forces, and sometimes hydrogen bonding or charge-transfer interactions between the electron-rich pyrene and an electron-deficient host. These host-guest interactions can be harnessed for applications such as drug delivery, sensing, and the development of molecular switches. The specific recognition between this compound and a tailored host molecule could lead to highly selective sensors for this compound or its metabolites.
Self-Assembly Processes and Ordered Structures
Self-assembly is a fundamental principle in supramolecular chemistry where molecules spontaneously organize into well-defined, ordered structures. Pyrene derivatives, including this compound, are excellent candidates for self-assembly due to the strong π-π stacking interactions between their planar aromatic cores. In solution, these interactions can lead to the formation of various aggregates, such as dimers, excimers, and higher-order structures like nanofibers and vesicles.
The presence of the N-formyl group can significantly influence the self-assembly process. The polarity and hydrogen-bonding capability of the formamide (B127407) group can introduce additional directional interactions, leading to more complex and ordered supramolecular architectures. For example, the interplay between π-π stacking of the pyrene units and hydrogen bonding of the formamide groups could result in the formation of well-defined one-dimensional or two-dimensional structures.
The environment, including solvent polarity and temperature, plays a critical role in directing the self-assembly of this compound. In nonpolar solvents, π-π stacking is generally favored, while in polar solvents, hydrophobic interactions may become the dominant driving force for aggregation. The resulting self-assembled structures can exhibit unique photophysical properties, such as aggregation-induced emission (AIE), which can be exploited for the development of novel optical materials and sensors.
Non-Covalent Functionalization of Extended Planar π-Systems
The non-covalent functionalization of extended planar π-systems, such as graphene, graphene oxide (GO), and transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS₂), is a powerful strategy to tailor their properties for specific applications without disrupting their desirable electronic and mechanical characteristics nih.govrsc.orgresearchgate.netmdpi.commdpi.com. The pyrene moiety of this compound is an ideal anchor for this purpose due to its strong and specific π-π stacking interactions with the basal planes of these 2D materials nih.govnih.govrsc.orgresearchgate.netresearchgate.net.
When this compound is introduced to a dispersion of graphene or MoS₂, the pyrene units adsorb onto the surface, driven by the energetically favorable π-π interactions. This process is spontaneous and can lead to a high degree of surface coverage. The formyl group provides a handle for further chemical modifications, allowing for the attachment of polymers, biomolecules, or other functional units. This "grafting to" approach is a versatile method for creating hybrid materials with tailored functionalities.
The non-covalent functionalization with this compound can significantly improve the dispersibility of these 2D materials in common solvents, which is a major challenge in their processing and application. The functionalization can also modulate the electronic properties of the underlying material, for example, by inducing n-type or p-type doping in graphene. This opens up possibilities for the use of this compound-functionalized 2D materials in electronic devices, sensors, and catalysis.
Electrochemical Studies and Applications of this compound Derivatives
Redox Properties and Voltammetric Analysis
The electrochemical behavior of this compound is of significant interest for its potential applications in electrochemistry, including sensors, electrocatalysis, and energy storage. The redox properties of this molecule are primarily associated with the pyrene core and are influenced by the electron-donating amino group and the electron-withdrawing formyl group.
Cyclic voltammetry (CV) is a powerful technique to investigate the redox processes of this compound ossila.comgamry.comresearchgate.net. A typical cyclic voltammogram would reveal information about the oxidation and reduction potentials of the molecule, the stability of the resulting radical ions, and the kinetics of the electron transfer processes. The oxidation of the pyrene ring system is expected to occur at a specific potential, leading to the formation of a radical cation. The stability of this radical cation will be influenced by the nature of the substituents. The electron-donating amino group is expected to lower the oxidation potential compared to unsubstituted pyrene, while the electron-withdrawing formyl group will likely increase it.
The electrochemical properties of aminopyrene and pyrenecarboxylic acid have been studied, providing insights into the expected behavior of this compound researchgate.net. The onset oxidation potential of aminopyrene is lower than that of pyrene, while that of pyrenecarboxylic acid is higher researchgate.net. This suggests that the N-formyl group, being moderately electron-withdrawing, will result in an oxidation potential for this compound that is intermediate between that of aminopyrene and pyrene.
The electrochemical data can be used to construct a data table summarizing the key redox properties of this compound and related compounds.
| Compound | Onset Oxidation Potential (V vs. Li/Li⁺) | Key Features |
| Pyrene | ~4.1 | Reversible one-electron oxidation. |
| 1-Aminopyrene (B158619) | ~3.6 | Lower oxidation potential due to the electron-donating amino group. |
| Pyrenecarboxylic Acid | ~4.2 | Higher oxidation potential due to the electron-withdrawing carboxylic acid group. |
| This compound | Estimated ~3.8-4.0 | Oxidation potential is expected to be intermediate due to the moderately electron-withdrawing nature of the formyl group. |
Note: The exact redox potentials for this compound would need to be determined experimentally but can be reasonably estimated based on the data for related compounds.
These electrochemical studies are crucial for designing and developing new materials and devices. For example, this compound could be electropolymerized onto an electrode surface to create a stable and redox-active film for sensing applications. The tunable redox properties of its derivatives could also be exploited in the development of new organic electronic materials.
Sensor Development Based on Electrochemical Principles
The core principle behind electrochemical sensors involves the use of a recognition element that interacts with a target analyte, resulting in a measurable electrical signal. This signal, which can be a change in current, potential, or impedance, is then correlated to the concentration of the analyte. The development of such sensors hinges on the specific electrochemical properties of the chosen recognition molecule and its interaction with the target substance.
While pyrene derivatives, in general, are of interest in materials science due to their fluorescent and electrochemical properties, the specific use of this compound as the active component in an electrochemical sensor is not described in the existing literature. The formyl and amino groups on the pyrene scaffold could theoretically offer sites for interaction or further functionalization, but no studies have been published that explore or apply these characteristics in the context of electrochemical sensor development.
Consequently, there are no detailed research findings, data on analytes detected, or performance metrics such as detection limits and linear ranges to report for electrochemical sensors based on this compound.
Future Research Directions and Emerging Paradigms for N Formyl 1 Aminopyrene
Exploration of Novel Synthetic Pathways and Derivatization Strategies
Currently, the primary documented route to N-Formyl-1-aminopyrene is through the biotransformation of 1-nitropyrene (B107360). nih.gov Future research could focus on developing targeted and efficient synthetic methodologies for its production and the creation of a library of its derivatives.
Novel Synthetic Pathways: The development of novel synthetic routes is crucial for enabling further research into the properties and applications of this compound. Current literature does not provide specific synthetic pathways for this compound, but general methods for the N-formylation of amines are well-established and could be adapted. For instance, procedures using formic acid, with or without activating agents, or other formylating reagents could be explored. researchgate.netscispace.comnih.gov The optimization of reaction conditions to achieve high yields and purity would be a primary objective.
Derivatization Strategies: Systematic derivatization of the this compound scaffold could unlock a wide range of functionalities and applications. Future work could explore modifications at various positions on the pyrene (B120774) ring, as well as alterations to the formyl group. Introducing electron-donating or electron-withdrawing groups onto the pyrene core could be used to tune the molecule's photophysical and electronic properties. nih.govbohrium.com Such derivatization would be essential for developing tailored fluorescent probes and materials.
Potential Derivatization Reactions and Target Properties
| Reaction Type | Reagents/Conditions | Target Property/Application |
|---|---|---|
| Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents, etc. | Tuning of electronic properties, intermediates for further functionalization |
| Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Boronic acids/esters, Alkynes with a palladium catalyst | Extension of π-conjugation for red-shifted fluorescence, development of sensors |
Advanced Mechanistic Studies in Complex Chemical and Biological Environments
Understanding the behavior of this compound in complex systems is key to predicting its environmental fate and exploring its potential biological interactions.
Metabolic and Toxicological Pathways: While it is known that this compound is a metabolite of 1-nitropyrene, further studies are needed to fully elucidate its metabolic fate and toxicological profile. Research has indicated that both 1-aminopyrene (B158619) and this compound are non-mutagenic in certain assays, suggesting a detoxification pathway for 1-nitropyrene by intestinal microflora. nih.gov Advanced mechanistic studies could investigate the enzymes involved in its formation and subsequent metabolism, as well as its potential for bioaccumulation and long-term effects.
Photophysical Mechanisms: A detailed investigation into the photophysical properties of this compound is a critical area for future research. This would involve characterizing its absorption and emission spectra, fluorescence quantum yield, and lifetime in various solvents and environments. nih.govbohrium.commdpi.comresearchgate.net Understanding how factors such as solvent polarity, pH, and binding to biomolecules affect its fluorescence would be foundational for its development as a sensor. Time-resolved fluorescence spectroscopy and computational modeling could provide insights into the excited-state dynamics and the nature of its electronic transitions. nih.govbohrium.com
Innovative Designs for Next-Generation Fluorescent Probes and Materials
The pyrene scaffold is well-known for its use in fluorescent probes due to its high fluorescence quantum yield and sensitivity to the local environment. mdpi.comnih.govrsc.org this compound could serve as a valuable platform for the design of novel sensors and materials.
Fluorescent Probes for Sensing Applications: By incorporating specific recognition moieties, this compound could be developed into fluorescent probes for detecting a variety of analytes, such as metal ions, anions, and biologically relevant small molecules. nih.govrsc.orgmdpi.comumsystem.edunih.gov The design of such probes often relies on mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which can be modulated by the binding of a target analyte, leading to a change in fluorescence intensity or wavelength.
Functional Materials: The unique photophysical properties of pyrene derivatives make them attractive for applications in materials science, including organic light-emitting diodes (OLEDs) and other optoelectronic devices. Future research could explore the incorporation of this compound into polymeric or supramolecular structures to create novel functional materials. Its ability to form excimers, a characteristic of pyrene compounds, could be exploited in the design of ratiometric fluorescent sensors.
Integration with Machine Learning and Artificial Intelligence in Computational Chemistry
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new compounds with desired characteristics.
Predictive Modeling of Properties: Machine learning models could be trained on datasets of pyrene derivatives to predict the photophysical and chemical properties of this compound and its hypothetical derivatives. aalto.firesearchgate.netnih.govresearchgate.netmdpi.com This could accelerate the discovery of new compounds with optimized fluorescence wavelengths, quantum yields, and analyte selectivity, reducing the need for extensive experimental screening.
Data-Driven Discovery of Novel Compounds
| Machine Learning Application | Potential Impact on this compound Research |
|---|---|
| Quantitative Structure-Property Relationship (QSPR) | Prediction of fluorescence properties, solubility, and toxicity based on molecular structure. researchgate.net |
| Generative Models | In silico design of novel this compound derivatives with tailored properties for specific applications. |
Interdisciplinary Approaches and Unexplored Applications
The exploration of this compound is not limited to chemistry and could extend into various interdisciplinary fields.
Biomedical Imaging and Diagnostics: Functionalized this compound derivatives could be explored as fluorescent probes for biomedical imaging. rsc.orgumsystem.edu Conjugation to biomolecules such as peptides or antibodies could enable targeted imaging of specific cells or tissues. Its potential as a biomarker for exposure to nitropolycyclic aromatic hydrocarbons could also be investigated further.
Environmental Science: Given its origin as a metabolite of an environmental pollutant, this compound could serve as a biomarker for monitoring environmental contamination and assessing the detoxification capacities of microbial communities. nih.gov Further research into its environmental persistence and transport would be valuable.
Materials Science and Nanotechnology: The incorporation of this compound into nanomaterials, such as nanoparticles or quantum dots, could lead to the development of novel hybrid materials with unique optical and electronic properties. These materials could find applications in areas such as sensing, catalysis, and photonics.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-Formyl-1-aminopyrene, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves formylation of 1-aminopyrene using formic acid or acetic-formic anhydride under reflux conditions. Purity optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) and employing silica gel column chromatography for purification. Impurity thresholds (<0.1% for individual impurities, <0.5% total) should align with pharmacopeial guidelines, referencing high-performance liquid chromatography (HPLC) validation protocols . Solvent selection (e.g., anhydrous dimethylformamide) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared (FT-IR) spectroscopy are essential. For example, ¹H NMR should resolve formyl proton peaks at δ 8.2–8.5 ppm. Discrepancies in FT-IR bands (e.g., formyl C=O stretch at ~1680 cm⁻¹ vs. amide I bands) require cross-validation with mass spectrometry (MS) and X-ray crystallography. Contradictory data may arise from tautomerism or solvent interactions; deuterated solvents and temperature-controlled experiments mitigate this .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies involve storing samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions for 1–6 months. Degradation products (e.g., hydrolyzed 1-aminopyrene) are quantified via HPLC-UV/Vis. Data interpretation follows ICH Q1A guidelines, with Arrhenius modeling predicting shelf-life. Note: Formamide derivatives are prone to hydrolysis in humid environments, necessitating desiccants .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in metabolic pathway data for this compound in microbial models?
- Methodological Answer : Human intestinal microbiota metabolism studies require anaerobic cultures and LC-MS/MS to track biotransformation products (e.g., 1-aminopyrene). Contradictory findings (e.g., N-formyl retention vs. de-formylation) are addressed by comparing aerobic/anaerobic conditions and using isotopically labeled analogs (¹³C-formyl) to trace metabolic fate. Statistical tools like PCA differentiate inter-individual microbial variability .
Q. How can computational modeling predict the environmental toxicity of this compound, and what are its limitations?
- Methodological Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps to predict electrophilicity and DNA adduct formation. Limitations include underestimating solvation effects; thus, molecular dynamics (MD) simulations with explicit water models improve accuracy. Experimental validation via Ames tests (TA98 strain) is critical, as computational models may fail to account for metabolic activation .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Benchmark dose (BMD) modeling is preferred over NOAEL/LOAEL for non-linear responses. Bayesian hierarchical models account for inter-study variability in cytotoxicity assays (e.g., MTT assays on HepG2 cells). Sensitivity analysis identifies confounding variables (e.g., serum batch effects) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to distinguish between enzymatic and non-enzymatic degradation of this compound?
- Methodological Answer : Use heat-inactivated controls (e.g., microbial lysates boiled for 15 mins) to isolate non-enzymatic hydrolysis. Compare kinetics via Michaelis-Menten plots (enzymatic) vs. first-order decay (non-enzymatic). LC-MS/MS monitors formate release as a degradation marker .
Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound’s carcinogenicity?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Does this compound induce CYP1A1-mediated DNA adducts in vitro, and how does this compare to 1-nitropyrene?" Use PICO to structure: Population (human hepatocytes), Intervention (metabolite exposure), Comparison (parent compound), Outcome (adduct quantification via ³²P-postlabeling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
